Cas no 2215-20-5 (N-Phenylthioureidoacetic acid)

N-Phenylthioureidoacetic acid structure
N-Phenylthioureidoacetic acid structure
Product Name:N-Phenylthioureidoacetic acid
Numero CAS:2215-20-5
MF:C9H10N2O2S
MW:210.252900600433
CID:255218
PubChem ID:3000722
Update Time:2025-04-19

N-Phenylthioureidoacetic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • Glycine,N-[(phenylamino)thioxomethyl]-
    • 2-(phenylcarbamothioylamino)acetic acid
    • (3-phenyl-thioureido)acetic acid
    • 2-[(phenylcarbamothioyl)amino]acetic acid
    • 5-phenyl-4-thio-hydantoic acid
    • 5-Phenyl-4-thiohydantoic acid
    • Glycine, N-(phenylthiocarbamoyl)-
    • N-phenyl-N'-(carboxymethyl)thiocarbamide
    • N-Phenyl-N'-carboxymethylthiourea
    • N-Phenylthioureidoacetic acid
    • USAF EK-734A
    • 1-phenyl-alpha-thiohydantoic acid
    • Phenylthiohydantoic acid
    • 2-(3-phenylthioureido)acetic acid
    • Hydantoic acid, 1-phenyl-alpha-thio-
    • Glycine, N-((phenylamino)thioxomethyl)-
    • WLN: T5NYMV EHJ AR& BUS
    • U 7130
    • delta-Phenyl-gamma-thiohydantoic acid
    • phenylthiocarbamylglycine
    • NSC5570
    • DTXSID70176680
    • BDBM50021645
    • NSC-5570
    • NSC 4880
    • UNII-V0HK644WMS
    • HYDANTOIC ACID, 5-PHENYL-4-THIO-
    • 7X-0851
    • N-Phenylthiohydantoic Acid
    • CHEMBL311337
    • 0-12-00-00405 (Beilstein Handbook Reference)
    • NSC-4880
    • 2-(3-phenylthioureido)aceticacid
    • SR-01000308110
    • BRN 2807195
    • V0HK644WMS
    • [(anilinocarbothioyl)amino]acetic acid
    • NS00027076
    • SR-01000308110-1
    • AKOS005100179
    • SCHEMBL11517574
    • EINECS 218-676-2
    • Glycine, N-[(phenylamino)thioxomethyl]-
    • 1-Phenyl-.alpha.-thiohydantoic acid
    • U-7130
    • NSC4880
    • (3-Phenyl-thioureido)-acetic acid
    • 2215-20-5
    • NSC 5570
    • Hydantoic acid, 1-phenyl-.alpha.-thio-
    • 1Phenylalphathiohydantoic acid
    • DTXCID3099171
    • NPhenylthioureidoacetic acid
    • Glycine, N(phenylthiocarbamoyl) (8CI)
    • UWTLARNSDZXILM-UHFFFAOYSA-N
    • Glycine, N((phenylamino)thioxomethyl)
    • DS-011146
    • Hydantoic acid, 1phenylalphathio
    • [(PHENYLCARBAMOTHIOYL)AMINO]ACETIC ACID
    • N-((PHENYLAMINO)THIOXOMETHYL)GLYCINE
    • Glycine, N-(phenylthiocarbamoyl)-(8CI)
    • Glycine, N-((phenylamino)thioxomethyl)-(9CI)
    • Glycine, N((phenylamino)thioxomethyl) (9CI)
    • N-[(Phenylamino)thioxomethyl]glycine
    • G69055
    • 5Phenyl4thiohydantoic acid
    • Glycine, N(phenylthiocarbamoyl)
    • NPhenylN'carboxymethylthiourea
    • Inchi: 1S/C9H10N2O2S/c12-8(13)6-10-9(14)11-7-4-2-1-3-5-7/h1-5H,6H2,(H,12,13)(H2,10,11,14)
    • Chiave InChI: UWTLARNSDZXILM-UHFFFAOYSA-N
    • Sorrisi: S=C(NCC(=O)O)NC1C=CC=CC=1

Proprietà calcolate

  • Massa esatta: 210.0464
  • Massa monoisotopica: 210.04629874g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 3
  • Complessità: 215
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: 3
  • XLogP3: 1.1
  • Superficie polare topologica: 93.4Ų

Proprietà sperimentali

  • PSA: 61.36

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